molecular formula C19H22N2O4 B14239922 2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide CAS No. 334944-38-6

2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide

Cat. No.: B14239922
CAS No.: 334944-38-6
M. Wt: 342.4 g/mol
InChI Key: XJIGAGBKZLIJKV-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes methoxy groups and an anilino moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-methylaniline under specific conditions. The process includes:

    Esterification: Conversion of 2,4-dimethoxybenzoic acid to its corresponding ester.

    Amidation: Reaction of the ester with 2-methylaniline to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,4-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide
  • 3,4-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide

Uniqueness

2,4-Dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

334944-38-6

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C19H22N2O4/c1-12-7-5-6-8-16(12)21-18(22)13(2)20-19(23)15-10-9-14(24-3)11-17(15)25-4/h5-11,13H,1-4H3,(H,20,23)(H,21,22)

InChI Key

XJIGAGBKZLIJKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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